チアンペチン代謝物MC5メチルエステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

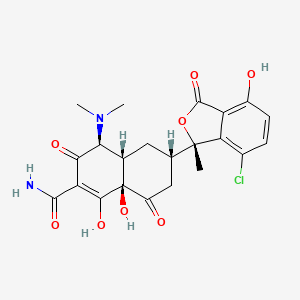

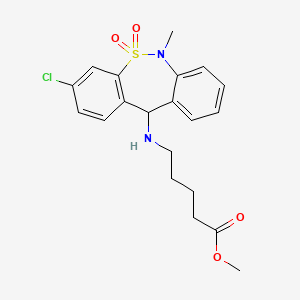

Tianeptine Metabolite MC5 Methyl Ester is a derivative of tianeptine, an atypical antidepressant known for its unique mechanism of action. Tianeptine itself is a tricyclic compound that facilitates serotonin uptake in the brain. The metabolite MC5 Methyl Ester retains pharmacological activity similar to the parent compound, making it a subject of interest in pharmacokinetic and pharmacodynamic studies .

科学的研究の応用

Tianeptine Metabolite MC5 Methyl Ester is utilized in various scientific research applications, including:

Chemistry: Studied for its unique chemical properties and reactions.

Biology: Used in research on neurotransmitter uptake and release mechanisms.

Medicine: Investigated for its potential therapeutic effects in treating depression and other mood disorders.

Industry: Employed in the development of new pharmacological agents and analytical methods

作用機序

Target of Action

The primary target of Tianeptine Metabolite MC5 Methyl Ester is the mu-opioid receptor (MOR) . This receptor plays a crucial role in pain perception, reward, and addiction . Additionally, Tianeptine is reported to act as a selective inhibitor of dopamine uptake .

Mode of Action

Tianeptine Metabolite MC5 Methyl Ester mimics the behavioral effects of tianeptine in a MOR-dependent fashion . It is a selective facilitator of 5-HT (serotonin) uptake in vitro and in vivo . This interaction with its targets results in the modulation of neurotransmitter levels in the brain, which can lead to changes in mood and behavior .

Biochemical Pathways

The action of Tianeptine Metabolite MC5 Methyl Ester affects the serotonin and dopamine pathways in the brain . By facilitating serotonin uptake and inhibiting dopamine uptake, it can influence various downstream effects related to mood regulation and reward processing .

Pharmacokinetics

The pharmacokinetics of Tianeptine Metabolite MC5 Methyl Ester have been studied in rats . Following an intravenous administration of tianeptine, the average volume of distribution at steady state was 2.03 L/kg and the systemic clearance equaled 1.84 L/h/kg . The mean elimination half-lives of tianeptine and MC5 metabolite were 1.16 and 7.53 hours, respectively . The hepatic clearance of tianeptine was similar to the perfusate flow rate despite the low metabolic ratio of MC5 . The bioavailability of tianeptine after its intraperitoneal administration was 69% .

Result of Action

The molecular and cellular effects of Tianeptine Metabolite MC5 Methyl Ester’s action are primarily related to its influence on neurotransmitter levels in the brain. By modulating serotonin and dopamine levels, it can have a significant impact on mood and behavior . Its effects are similar to those of the parent drug, tianeptine .

Action Environment

The action, efficacy, and stability of Tianeptine Metabolite MC5 Methyl Ester can be influenced by various environmental factors. For instance, the route of administration can affect its bioavailability . Furthermore, factors such as the individual’s metabolic rate, liver function, and the presence of other drugs can also influence its pharmacokinetics and overall effects .

将来の方向性

生化学分析

Biochemical Properties

Tianeptine Metabolite MC5 Methyl Ester interacts with several enzymes and proteins. It is known to facilitate serotonin uptake in vitro and in vivo . Additionally, Tianeptine, from which Tianeptine Metabolite MC5 Methyl Ester is derived, is reported to act as a selective inhibitor of dopamine uptake .

Cellular Effects

The effects of Tianeptine Metabolite MC5 Methyl Ester on various types of cells and cellular processes are similar to those of its parent compound, Tianeptine. Tianeptine is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Tianeptine Metabolite MC5 Methyl Ester is thought to be similar to that of Tianeptine. Tianeptine exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the mean elimination half-lives of Tianeptine and MC5 metabolite were 1.16 and 7.53 hours, respectively .

Metabolic Pathways

Tianeptine Metabolite MC5 Methyl Ester is involved in the metabolic pathways of Tianeptine. The major metabolic pathway of Tianeptine is a 2-step β-oxidation process of the aliphatic chain, leading to the formation of 2 main metabolites MC5 and MC3 (propionic acid) .

Transport and Distribution

It is known that Tianeptine, from which Tianeptine Metabolite MC5 Methyl Ester is derived, has high bioavailability and limited distribution .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Tianeptine Metabolite MC5 Methyl Ester involves several steps, starting from the parent compound, tianeptine. The process typically includes esterification reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of Tianeptine Metabolite MC5 Methyl Ester involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) and mass spectrometry for purification and quality control. The process ensures the compound meets the required purity standards for research and potential therapeutic applications .

化学反応の分析

Types of Reactions

Tianeptine Metabolite MC5 Methyl Ester undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

類似化合物との比較

Similar Compounds

Tianeptine: The parent compound with similar pharmacological activity.

Amineptine: Another tricyclic antidepressant with similar effects on dopamine uptake.

Sertraline: A selective serotonin reuptake inhibitor (SSRI) with different mechanisms but similar therapeutic applications

Uniqueness

Tianeptine Metabolite MC5 Methyl Ester is unique due to its dual action on serotonin and opioid receptors, which distinguishes it from other antidepressants that typically target only one neurotransmitter system .

特性

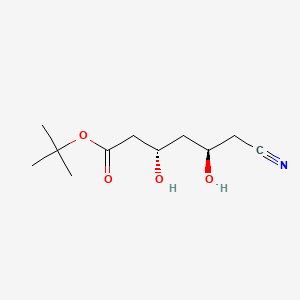

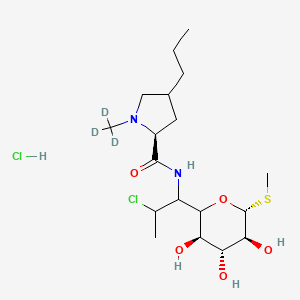

IUPAC Name |

methyl 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O4S/c1-23-17-8-4-3-7-15(17)20(22-12-6-5-9-19(24)27-2)16-11-10-14(21)13-18(16)28(23,25)26/h3-4,7-8,10-11,13,20,22H,5-6,9,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFWHCAIQATTKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676159 |

Source

|

| Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-59-9 |

Source

|

| Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。